
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H19F4N3O2 and its molecular weight is 409.385. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonists
The compound has been studied in the context of orexin receptors, which play a crucial role in regulating feeding, arousal, stress, and drug abuse. Selective antagonism at orexin-1 receptor (OX1R) mechanisms has been suggested as a potential pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Radiopharmaceuticals Development
The synthesis and properties of related fluorinated compounds have been explored for potential applications in radiopharmaceuticals. These developments are critical for diagnostic imaging, especially in cancer detection and the study of brain functions (Mäding et al., 2006).
Central Nervous System Agents
Research on derivatives of the compound has shown promising results in demonstrating anxiolytic activity and muscle-relaxant properties, indicating potential applications in treating anxiety disorders and muscle spasms without the sedative effects common to other CNS agents (Rasmussen et al., 1978).
Molecular Structure and Vibrational Spectra Studies
The crystal structure and vibrational spectra of related compounds have been extensively studied, contributing to our understanding of molecular interactions and the development of new materials with specific optical or mechanical properties (Jeon et al., 2014).
Nonlinear Optical Materials
Theoretical investigations on the molecular structure and properties of related compounds have identified potential applications in nonlinear optical materials due to their significant hyperpolarizability. This research contributes to the development of new materials for optical switching, telecommunications, and information processing (Al-Abdullah et al., 2014).
Anticancer Agents
The compound and its derivatives have been explored for their potential in inhibiting specific enzymes or receptors associated with cancer growth, offering a pathway to the development of new anticancer agents (Chen et al., 2010).
Eigenschaften
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4N3O2/c21-15-7-5-13(6-8-15)11-27-12-14(9-18(27)28)10-25-19(29)26-17-4-2-1-3-16(17)20(22,23)24/h1-8,14H,9-12H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYTXHGIILGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

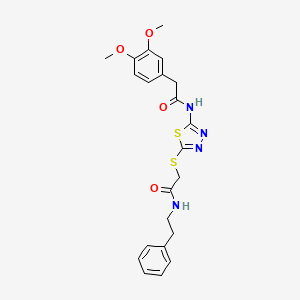
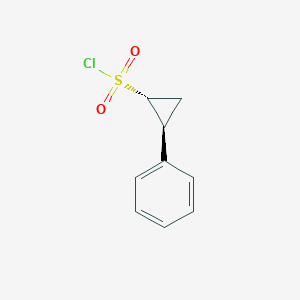
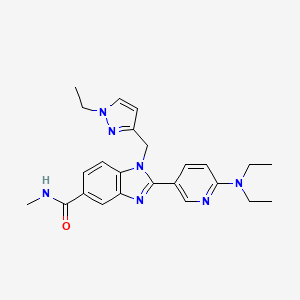
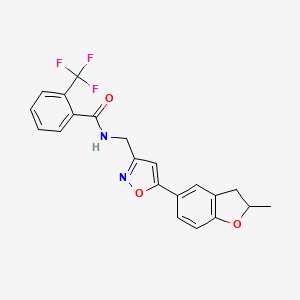
![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461886.png)
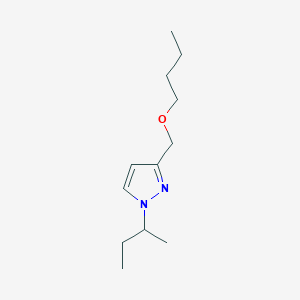
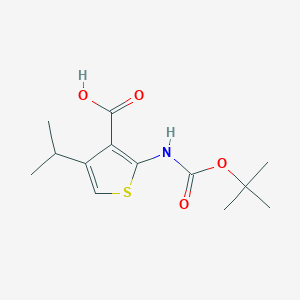
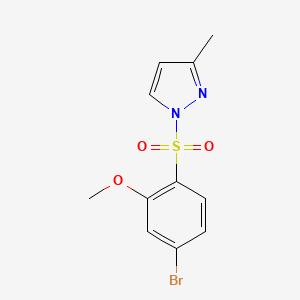
![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)
![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)

![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)
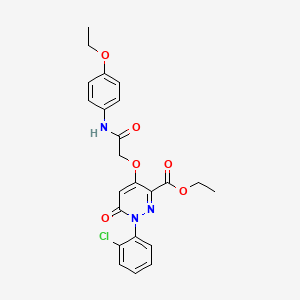
![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)